2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C21H25ClN2S2 and its molecular weight is 405.02. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characteristics
- The synthesis of various substituted tetrahydroquinazolinones involves Michael addition followed by intramolecular nucleophilic substitution and cyclization processes. These methods provide a pathway to generate 2-aryltetrahydroquinazolinone derivatives with potential for further chemical modification and study (Dalai et al., 2006).
- A study focused on the synthesis of 3-heteroarylthioquinoline derivatives, highlighting the potential of quinazoline derivatives in antituberculosis research. The compounds displayed significant activity against Mycobacterium tuberculosis, suggesting their relevance in developing new antimicrobial agents (Chitra et al., 2011).
Biological Activities
- The exploration of quinazoline derivatives as anti-inflammatory and analgesic agents was conducted, indicating the potential therapeutic applications of these compounds. The study synthesized new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, evaluating their effectiveness in preclinical models (Farag et al., 2012).
- A comprehensive structural analysis of a tetrahydroisoquinoline compound featuring a 4-chlorophenyl group was conducted. The study provided insights into the molecular geometry and intermolecular interactions, which are critical for understanding the compound's stability and potential reactivity (Akkurt et al., 2021).
Antimicrobial Applications
- Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. The structure-activity relationship of these compounds offers valuable information for the development of new antimicrobial agents. This highlights the potential of quinazoline derivatives in addressing resistance issues in current antimicrobial therapy (Mosaad et al., 2004).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of sulfanyl groups in its structure . These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Based on the structural similarity to other compounds, it may be involved in modulating pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
The presence of the sulfanyl groups and the cyclohexyl group might influence its solubility and permeability, potentially affecting its bioavailability .
Result of Action
Based on its structure, it might cause changes in the activity of target proteins, leading to downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2S2/c22-16-12-10-15(11-13-16)14-25-21-23-19-9-5-4-8-18(19)20(24-21)26-17-6-2-1-3-7-17/h10-13,17H,1-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMXQWMNTUEKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.